2-Azidoethyl beta-D-Glucopyranoside

Vue d'ensemble

Description

2-Azidoethyl beta-D-Glucopyranoside is an alkylated glycoside, which is a type of carbohydrate derivative. This compound is notable for its use in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . It is also significant in glycotherapeutic applications, drug delivery, and as a solubility and protein enhancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Azidoethyl beta-D-Glucopyranoside can be synthesized through a multi-step process involving the protection of hydroxyl groups, azidation, and deprotection steps. The general synthetic route involves:

Protection of Hydroxyl Groups: The hydroxyl groups of beta-D-glucopyranoside are protected using acylation or silylation agents.

Azidation: The protected glucopyranoside is then reacted with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the azido group.

Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-Azidoethyl beta-D-Glucopyranoside undergoes various chemical reactions, including:

Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

CuAAC: Requires copper(I) catalysts and alkyne-containing molecules.

Major Products

Triazoles: Formed from CuAAC reactions.

Functionalized Glycosides: Resulting from substitution reactions.

Applications De Recherche Scientifique

2-Azidoethyl beta-D-Glucopyranoside has diverse applications in scientific research:

Chemistry: Used as a ligand in click chemistry for the synthesis of complex molecules.

Biology: Serves as a probe for studying glycosylation patterns on proteins and cells.

Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

Industry: Utilized in the development of glycotherapeutics and as a solubility enhancer in various formulations

Mécanisme D'action

The mechanism of action of 2-Azidoethyl beta-D-Glucopyranoside primarily involves its role as a click chemistry reagent. The azido group reacts with alkynes to form stable triazole linkages, facilitating the conjugation of biomolecules and other compounds. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Azido-1-deoxy-beta-D-glucopyranoside

- 2-Azido-2-deoxy-D-glucose

- 6-Azido-6-deoxy-D-glucose

- 2-Azidoethyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Uniqueness

2-Azidoethyl beta-D-Glucopyranoside is unique due to its specific structure that combines an azido group with a glucopyranoside moiety. This combination allows it to participate in click chemistry reactions while retaining the biological relevance of the sugar component. Its versatility in various applications, from drug delivery to bioconjugation, sets it apart from other similar compounds .

Activité Biologique

2-Azidoethyl beta-D-glucopyranoside (AEG) is a synthetic compound that has garnered attention for its unique biological activities and applications in biochemical research. This article delves into the biological properties, mechanisms of action, and potential applications of AEG, supported by relevant data and findings from diverse sources.

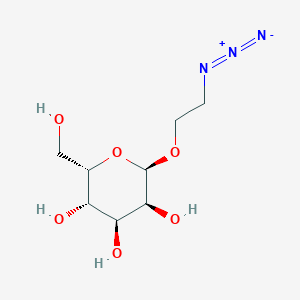

This compound is classified as an alkylated glycoside, featuring a molecular formula of C₈H₁₅N₃O₆ and a molecular weight of approximately 249.22 g/mol. Its IUPAC name is (2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, with the CAS number 165331-08-8. The compound contains a beta-D-glucopyranoside structure with an azidoethyl substituent, allowing it to participate in various biochemical reactions, particularly in click chemistry applications.

The biological activity of AEG largely stems from its azido group, which enables specific interactions with biomolecules. Key mechanisms include:

- Enzyme Substrate : AEG acts as a substrate for various enzymes involved in glycosylation reactions. This property is crucial for studying enzyme-substrate relationships and metabolic pathways.

- Click Chemistry : The azido group facilitates cycloaddition reactions with alkynes to form triazoles. This reaction is selective and efficient, making AEG valuable for synthesizing complex bioconjugates .

- Labeling and Tracking : AEG can be used for selective labeling within biological systems. Its azido group allows for tracking through fluorescence or mass spectrometry techniques, aiding in cellular process investigations.

1. Glycosylation Studies

AEG has been utilized in studies examining glycosylation patterns in cells. By acting as a substrate for glycosyltransferases, it aids researchers in understanding how sugars are attached to proteins and lipids, which is vital for many biological functions.

2. Drug Delivery Systems

The compound's ability to modify biological molecules without altering their core functions positions it as a candidate for drug delivery systems. Its unique structure allows for the development of targeted therapies that can enhance drug efficacy while minimizing side effects.

3. Cancer Research

Research indicates that AEG can play a role in cancer treatment strategies by facilitating the delivery of therapeutic agents directly to cancer cells. Its incorporation into nanocarriers enhances the specificity and efficiency of drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the utility of AEG in various contexts:

- Study on Glycosylation : A research article demonstrated that AEG could effectively label glycoproteins in living cells, providing insights into glycosylation dynamics during cellular processes.

- Nanotechnology Applications : In cancer research, AEG was incorporated into nanocarriers designed to deliver siRNA molecules selectively to tumor cells, enhancing the therapeutic effects while reducing off-target effects .

Comparative Analysis with Similar Compounds

To better understand AEG's unique properties, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₁₅N₃O₆ | Contains an azido group enabling click chemistry |

| 2-Acetamido-2-deoxy-beta-D-glucopyranoside | C₈H₁₅N₃O₆ | Contains an acetamido group; lacks azido functionality |

| 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | C₈H₁₅N₃O₇ | Combines both azido and acetamido groups |

| Beta-D-Glucosamine | C₆H₁₃N₁O₆ | Lacks azido group but retains glucopyranose structure |

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOVRUENPCVTD-GWVFRZDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693686 | |

| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165331-08-8 | |

| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2-azidoethyl beta-D-glucopyranoside contribute to the biocompatibility and functionality of the synthesized polymers?

A1: this compound serves as a crucial component for introducing sugar moieties onto the polymeric backbone. This is achieved through a "click reaction," specifically a Cu(I)-catalyzed cycloaddition between the azide group of this compound and the pendant acetylene groups present in the synthesized aliphatic poly(L-lactide-co-carbonate) []. This grafting of sugar molecules imparts several beneficial properties to the resulting copolymer:

- Specific biomolecular recognition: The grafted glucopyranoside units can specifically interact with lectins, proteins that bind to specific carbohydrate structures. In this study, the modified copolymer demonstrated specific binding with Concanavalin A (Con A), a lectin known to bind glucose and mannose []. This specific interaction with biological molecules highlights the potential of these materials for applications like targeted drug delivery and biosensing.

- Low cytotoxicity: The research demonstrated that the sugar-grafted copolymers exhibited low toxicity towards L929 cells, indicating their potential for biomedical applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.